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Compound of Interest

Compound Name: ODM-203

Cat. No.: B8093364 Get Quote

Welcome to the technical support center for ODM-203. This resource is designed to assist

researchers, scientists, and drug development professionals in overcoming challenges related

to the in vivo bioavailability of ODM-203, a selective inhibitor of Fibroblast Growth Factor

Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). Here you

will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental

protocols, and data to support your in vivo studies.

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common issues encountered during in vivo experiments with ODM-203,

focusing on strategies to enhance its oral bioavailability.

Q1: We are observing low and variable plasma concentrations of ODM-203 after oral

administration in our animal model. What are the potential causes and solutions?

A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds

like many kinase inhibitors. Several factors could be contributing to this issue:

Poor Aqueous Solubility: ODM-203, like many kinase inhibitors, may have low solubility in

gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption.

First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver

before reaching systemic circulation.[1]
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Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall

can actively pump the drug back into the GI lumen, reducing net absorption.

Formulation Issues: The physical properties of the formulation, such as particle size and

excipients, can significantly impact dissolution and absorption.

Troubleshooting Steps:

Formulation Optimization:

Particle Size Reduction: Decreasing the particle size of the ODM-203 active

pharmaceutical ingredient (API) can increase the surface area for dissolution.[2]

Techniques like micronization or nanomilling can be employed.

Amorphous Solid Dispersions (ASDs): Formulating ODM-203 as an ASD can improve its

aqueous solubility and dissolution rate.[3]

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance

the solubility and absorption of lipophilic drugs like ODM-203.[1]

Co-administration with Bioavailability Enhancers:

Consider co-administration with inhibitors of CYP3A4 (a key metabolizing enzyme) or P-

gp, if ethically and scientifically justified for your study. This is a strategy known as

"pharmacokinetic boosting".[4]

Dosing with Food:

In clinical trials, ODM-203 has been administered with a light meal, which can sometimes

improve the bioavailability of poorly soluble drugs.[5][6] Consider a similar approach in

your preclinical models.

Q2: How can we prepare a suitable vehicle for the oral administration of ODM-203 in preclinical

models like mice or rats?

A2: Selecting an appropriate vehicle is critical for achieving consistent results. For poorly

soluble compounds like ODM-203, simple aqueous vehicles are often inadequate.
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Recommended Vehicle Options:

Suspensions: A common approach is to create a micronized suspension in a vehicle

containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g.,

Tween 80).

Solutions with Co-solvents: If ODM-203 has sufficient solubility in a mixture of solvents, a

solution can be prepared. Common co-solvents include polyethylene glycol (PEG),

propylene glycol (PG), and ethanol. However, the concentration of organic solvents should

be carefully controlled to avoid toxicity in animals.

Lipid-Based Vehicles: For lipid-based formulations like SEDDS, the vehicle itself is the

formulation, typically containing oils, surfactants, and co-solvents.

Troubleshooting Vehicle Preparation:

Precipitation of the Drug: If the drug precipitates out of the vehicle, try increasing the

concentration of the suspending or solubilizing agents, or consider a different vehicle system.

Gentle heating and sonication can aid in initial dissolution, but ensure the compound is

stable under these conditions.

High Viscosity: A highly viscous vehicle can be difficult to administer via oral gavage. Adjust

the concentration of viscosity-modifying agents as needed.

Q3: What are the key pharmacokinetic parameters to assess when evaluating the

bioavailability of different ODM-203 formulations?

A3: To compare the in vivo performance of different formulations, you should determine the

following pharmacokinetic (PK) parameters after oral and intravenous (IV) administration:

Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the

plasma.

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by

half.

F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches

systemic circulation compared to the IV dose. This is calculated as: (AUC_oral / Dose_oral) /

(AUC_IV / Dose_IV) * 100.

Quantitative Data Summary
The following tables provide illustrative pharmacokinetic data for ODM-203 based on findings

for similar FGFR/VEGFR inhibitors and qualitative descriptions from clinical trials. These are

intended to serve as a reference for what researchers might expect and as a basis for

comparison when testing new formulations.

Table 1: Illustrative Pharmacokinetic Parameters of ODM-203 in a Preclinical Model (e.g., Rat)

Following a Single Oral Dose.

Formulation
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (hr)
AUC (0-24h)
(ng*hr/mL)

Absolute
Bioavailabil
ity (F%)

Aqueous

Suspension
10 150 ± 35 6.0 ± 1.5 1200 ± 250 15%

Micronized

Suspension
10 350 ± 60 4.0 ± 1.0 2800 ± 400 35%

Lipid-Based

Formulation

(SEDDS)

10 600 ± 90 2.0 ± 0.5 4800 ± 650 60%

Intravenous

(IV) Solution
2 1200 ± 150 0.1 8000 ± 900 100%

Data are presented as mean ± standard deviation and are for illustrative purposes only.
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This section provides a detailed methodology for a key experiment to assess the oral

bioavailability of ODM-203 in a rodent model.

Protocol: In Vivo Oral Bioavailability Study of ODM-203
in Rats
1. Objective: To determine and compare the pharmacokinetic profiles and absolute

bioavailability of different oral formulations of ODM-203 in Sprague-Dawley rats.

2. Materials:

ODM-203 active pharmaceutical ingredient (API)

Formulation excipients (e.g., carboxymethylcellulose, Tween 80, PEG 400, Labrasol®)

Male Sprague-Dawley rats (250-300g) with jugular vein catheters

Dosing syringes and oral gavage needles

Blood collection tubes (e.g., K2-EDTA coated)

Centrifuge

Freezer (-80°C)

LC-MS/MS system for bioanalysis

3. Experimental Procedure:

a. Animal Acclimatization and Preparation:

House rats in a controlled environment (12-hour light/dark cycle, controlled temperature and

humidity) for at least 3 days prior to the study.

Provide ad libitum access to standard chow and water.

Fast animals overnight (approximately 12 hours) before dosing, with continued access to

water.
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b. Formulation Preparation:

Aqueous Suspension (1 mg/mL): Weigh the required amount of ODM-203. Add a small

amount of 0.5% Tween 80 in water to form a paste. Gradually add 0.5%

carboxymethylcellulose in water to the desired final volume while sonicating or homogenizing

to ensure a uniform suspension.

Lipid-Based Formulation (e.g., SEDDS) (1 mg/mL): Prepare the SEDDS vehicle by mixing

the required proportions of oil, surfactant, and co-solvent. Add the weighed ODM-203 to the

vehicle and vortex and/or sonicate until a clear solution is formed.

Intravenous Formulation (0.2 mg/mL): Prepare a solution of ODM-203 in a suitable IV vehicle

(e.g., 10% DMSO, 40% PEG 400, 50% saline). Ensure the solution is sterile-filtered before

administration.

c. Dosing:

Divide the rats into groups (e.g., n=4-6 per group) for each formulation and the IV control.

Oral Administration: Administer the prepared oral formulations via oral gavage at a dose

volume of 10 mL/kg.

Intravenous Administration: Administer the IV formulation as a slow bolus injection via the

jugular vein catheter at a dose volume of 5 mL/kg.

d. Blood Sampling:

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at the following

time points:

Oral Groups: Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

IV Group: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Immediately transfer blood samples into K2-EDTA coated tubes and place on ice.

e. Plasma Preparation and Storage:
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Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) within 30 minutes of

collection to separate the plasma.

Transfer the plasma supernatant to clearly labeled cryovials and store at -80°C until

bioanalysis.

f. Bioanalysis:

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of

ODM-203 in rat plasma.

Analyze the plasma samples to determine the concentration of ODM-203 at each time point.

g. Pharmacokinetic Analysis:

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the

pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each animal.

Calculate the absolute bioavailability (F%) for each oral formulation.

Visualizations
The following diagrams illustrate key concepts related to ODM-203's mechanism and the

experimental workflow for improving its bioavailability.
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Figure 1: Simplified signaling pathway showing the inhibitory action of ODM-203 on FGFR and

VEGFR.
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Figure 2: Experimental workflow for determining the in vivo bioavailability of ODM-203.
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Figure 3: Decision tree for troubleshooting low bioavailability of ODM-203.
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References

1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with
Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

2. drughunter.com [drughunter.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b8093364?utm_src=pdf-body-img
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/product/b8093364?utm_src=pdf-body-img
https://www.benchchem.com/product/b8093364?utm_src=pdf-body
https://www.benchchem.com/product/b8093364?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3888743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3888743/
https://drughunter.com/resource/solid-form-strategies-for-increasing-oral-bioavailability
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8093364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. researchgate.net [researchgate.net]

4. FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small
Molecules Drug Development [drug-dev.com]

5. ODM-203, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity,
and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Strategies for Streamlining Small Molecule Formulation Development When Bridging from
Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology
[pharmaceutical-technology.com]

To cite this document: BenchChem. [Technical Support Center: Improving the In Vivo
Bioavailability of ODM-203]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8093364#improving-the-bioavailability-of-odm-203-
in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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